2-bromo-N-[3-(propanoylamino)phenyl]benzamide
2-bromo-N-[3-(propanoylamino)phenyl]benzamide
Platelet activation inhibitor; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
423740-83-4
VCID:
VC0006411
InChI:
InChI=1S/C16H15BrN2O2/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21)
SMILES:
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Molecular Formula:
C16H15BrN2O2
Molecular Weight:
347.21 g/mol
2-bromo-N-[3-(propanoylamino)phenyl]benzamide
CAS No.: 423740-83-4
Cat. No.: VC0006411
Molecular Formula: C16H15BrN2O2
Molecular Weight: 347.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Platelet activation inhibitor; High Quality Biochemicals for Research Uses |
|---|---|
| CAS No. | 423740-83-4 |
| Molecular Formula | C16H15BrN2O2 |
| Molecular Weight | 347.21 g/mol |
| IUPAC Name | 2-bromo-N-[3-(propanoylamino)phenyl]benzamide |
| Standard InChI | InChI=1S/C16H15BrN2O2/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
| Standard InChI Key | MRHAVVLJBCSEMH-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
| Canonical SMILES | CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator